molecular formula C18H23N B13354948 (R)-3,3-Dimethyl-1,1-diphenylbutan-2-amine

(R)-3,3-Dimethyl-1,1-diphenylbutan-2-amine

Cat. No.: B13354948
M. Wt: 253.4 g/mol
InChI Key: ZZRLMXUCFVPFGS-QGZVFWFLSA-N
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Description

®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes two phenyl groups attached to a butan-2-amine backbone with a 3,3-dimethyl substitution. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3,3-dimethylbutan-2-one.

    Grignard Reaction: A Grignard reagent is prepared from benzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3,3-dimethylbutan-2-one to form the corresponding tertiary alcohol.

    Amine Formation: The tertiary alcohol is then converted to the amine through a reductive amination process, using reagents such as ammonium formate and palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods: In an industrial setting, the production of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-3,3-Dimethyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    (S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine: The enantiomer of the ®-isomer, with different stereochemistry and potentially different biological activity.

    3,3-Dimethyl-1,1-diphenylbutan-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the amine.

    3,3-Dimethyl-1,1-diphenylbutane: The fully reduced hydrocarbon, lacking the amine functionality.

Uniqueness: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

(2R)-3,3-dimethyl-1,1-diphenylbutan-2-amine

InChI

InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m1/s1

InChI Key

ZZRLMXUCFVPFGS-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

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